N-Acetyl-N-hydroxy-2-phenylacetamide

Descripción

Nomenclature and Structural Context within Hydroxamic Acids and Acetamide (B32628) Derivatives

From a chemical nomenclature perspective, N-Acetyl-N-hydroxy-2-phenylacetamide is systematically named based on its constituent functional groups. The "acetamide" core indicates a derivative of acetic acid where the hydroxyl group is replaced by a nitrogen atom. This nitrogen is further substituted with two groups: an "acetyl" group (-COCH₃) and a "hydroxy" group (-OH), leading to the "N-Acetyl-N-hydroxy" prefix. The "2-phenyl" part of the name signifies that a phenyl group is attached to the second carbon of the acetamide backbone.

This compound is a member of the hydroxamic acid class, characterized by the presence of the -C(=O)N(OH)- functional group. Hydroxamic acids are known for their ability to chelate metal ions, a property that is central to their biological activity, particularly as inhibitors of metalloenzymes. google.comnih.gov They exist in tautomeric forms, as N-hydroxy amides, which contributes to their reactivity.

Simultaneously, this compound is a derivative of acetamide . The acetamide scaffold is a common feature in a vast array of biologically active molecules and pharmaceuticals. nih.govnbinno.com The versatility of the amide bond and the various substitutions that can be made on the acetamide structure allow for the synthesis of compounds with a wide range of pharmacological effects. nih.govnbinno.comrsc.org

The molecular structure of this compound, therefore, combines the metal-chelating potential of a hydroxamic acid with the proven biological relevance of the acetamide framework.

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 77130-75-7 | rsc.orgnih.govchemimpex.com |

| Molecular Formula | C₁₀H₁₁NO₃ | nih.govchemimpex.com |

| Molecular Weight | 193.2 g/mol | nih.govchemimpex.com |

| IUPAC Name | This compound | nih.gov |

| Synonyms | N-Hydroxy-N-phenylacetyl-acetamide, Benzeneacetamide, N-acetyl-N-hydroxy | rsc.orgnih.gov |

| InChI Key | VGEUWUQVCVPCJJ-UHFFFAOYSA-N | nih.gov |

| SMILES | CC(=O)N(C(=O)CC1=CC=CC=C1)O | nih.gov |

Significance as a Research Intermediate and Scaffold in Drug Development

This compound is primarily recognized for its role as a research intermediate and a structural scaffold in the field of drug development. nih.govnih.gov Its enhanced reactivity, due to the hydroxy group, facilitates a variety of chemical transformations, making it a valuable starting point for the synthesis of novel therapeutic agents. nih.govnih.gov

The compound serves as a key building block in the synthesis of various pharmaceuticals, with particular emphasis on the development of analgesics and anti-inflammatory drugs. nih.govnih.gov The structural features of this compound may contribute to improved efficacy and different pharmacological profiles in the resulting molecules. nih.gov

In drug design, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound provides a robust scaffold for developing new chemical entities. By modifying the phenyl ring or the acetyl groups, researchers can systematically alter the compound's properties to optimize its interaction with biological targets. This approach is fundamental to modern medicinal chemistry, aiming to discover compounds with enhanced potency and selectivity. researchgate.net

Overview of Key Research Areas Investigated for this compound and Related Analogues

While direct research on this compound is focused on its synthetic utility, its structural analogues have been investigated across several key areas of biomedical research. The presence of the hydroxamic acid and acetamide moieties in this family of compounds underpins their diverse biological activities.

A close analogue, N-Hydroxy-2-phenyl-acetamide , has been identified as a metalloprotease inhibitor. nih.gov Specifically, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. nih.gov Such inhibition is a target for therapies in various pathological conditions. Furthermore, this analogue has been demonstrated to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, suggesting potential applications in autoimmune diseases. nih.govchemimpex.com

The broader class of N-phenylacetamide derivatives has been the subject of extensive research, revealing a wide spectrum of pharmacological activities. These studies highlight the potential therapeutic avenues for compounds structurally related to this compound.

Key Research Findings for N-Phenylacetamide Analogues | Research Area | Findings | Source(s) | | :--- | :--- | :--- | | Anti-inflammatory & Anti-arthritic | N-(2-hydroxy phenyl) acetamide was found to inhibit inflammation-related cytokines and reactive oxygen species (ROS) in animal models of arthritis. mdpi.com It also reduced paw edema and levels of pro-inflammatory cytokines like IL-1β and TNF-α. mdpi.comrsc.org | | Antidepressant | A series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed moderate to good antidepressant activity in preclinical tests. nih.gov | | Antimicrobial | Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. rsc.org | | Carbonic Anhydrase Inhibition | N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms, which are targets for various diseases. nih.gov |

These research areas underscore the importance of the N-phenylacetamide scaffold as a versatile platform for the discovery of new bioactive compounds. The specific combination of functional groups in this compound makes it a compound of interest for future explorations within these and other therapeutic fields.

Structure

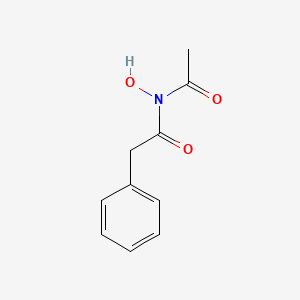

2D Structure

Propiedades

IUPAC Name |

N-acetyl-N-hydroxy-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-8(12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEUWUQVCVPCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C(=O)CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504130 | |

| Record name | N-Acetyl-N-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77130-75-7 | |

| Record name | N-Acetyl-N-hydroxy-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Acetyl N Hydroxy 2 Phenylacetamide and Its Analogues

Strategies for N-Acetylation and N-Hydroxylation

The core challenge in synthesizing N-Acetyl-N-hydroxy-2-phenylacetamide lies in the sequential or concerted introduction of the acetyl and hydroxy functionalities onto the nitrogen atom of the 2-phenylacetamide (B93265) backbone.

Direct Acetylation Approaches for Related Phenylacetamides

The direct acetylation of a primary or secondary amine is a fundamental transformation in organic synthesis. In the context of phenylacetamides, this can be achieved using various acetylating agents. For instance, the acetylation of aniline to produce N-phenylacetamide (acetanilide) is a well-established reaction that can be accomplished using acetyl chloride or acetic anhydride. nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent. nih.gov

A common laboratory preparation involves reacting aniline with a mixture of acetyl chloride and glacial acetic acid. nih.gov The reaction is typically heated to ensure completion. While this method is effective for primary amines like aniline, the direct acetylation of a pre-existing N-hydroxy-2-phenylacetamide would require careful consideration of the reactivity of the hydroxyl group, which could also undergo acetylation. Selective N-acetylation in the presence of an N-hydroxy group often necessitates the use of protecting groups or specific reaction conditions to achieve the desired outcome.

Methods for Hydroxamic Acid Formation in Acetamide (B32628) Derivatives

The formation of the hydroxamic acid moiety is a key step in the synthesis of this compound. Generally, hydroxamic acids can be synthesized from carboxylic acids or their derivatives, such as esters or acyl chlorides, by reaction with hydroxylamine or its salts.

One common approach involves the activation of a carboxylic acid, followed by treatment with hydroxylamine. For instance, N-(2-hydroxy-3-nitrophenyl)acetamide has been synthesized by reacting the corresponding acetamide with nitric acid in a mixture of water and acetic acid. mdpi.com Another method involves the reaction of an ester with hydroxylamine, often in the presence of a base.

Biocatalytic methods have also been explored for the synthesis of hydroxamic acids from amides. The enzyme amidase can hydrolyze an amide bond, and in the presence of hydroxylamine, the resulting carboxylic acid can be converted to the corresponding hydroxamic acid in high yields. researchgate.net

Advanced Synthetic Routes for Functionalized Phenylacetamide Scaffolds

Modern synthetic organic chemistry offers a range of sophisticated tools to construct complex molecules with high efficiency and selectivity. These advanced methods are particularly useful for creating functionalized phenylacetamide scaffolds.

Exploration of Alternative Synthetic Strategies (e.g., Organosilicon Reagents, Transition-Metal Catalysis)

Organosilicon Reagents: Organosilicon compounds have found utility in amide synthesis. For example, amino-functionalized silanes can be used in amide coupling reactions to prepare silyl derivatives. nih.gov The Si-N bond, while thermodynamically stable, can be kinetically labile under certain conditions, which can be exploited in synthetic strategies. nih.gov The synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide has been reported through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane. nih.gov

Transition-Metal Catalysis: Transition-metal catalysis has revolutionized C-N bond formation. Copper-mediated cross-coupling of organostannanes or boronic acids with O-acetyl hydroxamic acids provides a non-basic and non-oxidizing route to a variety of amides. vulcanchem.com This method is complementary to the more established Buchwald-Hartwig and Lam-Chan-Evans couplings. A transition-metal-free approach for the N-arylation of N-alkoxy amides via the insertion of arynes into the N-H bond has also been developed, offering a pathway to N-aryl hydroxamic acids. nih.gov Furthermore, a photocatalytic, transition-metal-free S-N coupling reaction between hydroxamic acids and sodium organosulfinates has been reported for the synthesis of acylsulfonamides. polyu.edu.hksemanticscholar.org

Multi-Step Synthesis of Complex Analogues (e.g., N-Phenylacetamide-Incorporated Triazoles)

The integration of the N-phenylacetamide moiety into more complex molecular architectures, such as triazoles, has been achieved through multi-step synthetic sequences. A prominent strategy for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govdaneshyari.com

In a typical sequence, a starting aniline is first chloroacetylated using chloroacetyl chloride. nih.govresearchgate.net The resulting 2-chloro-N-phenylacetamide is then converted to the corresponding azide by nucleophilic substitution with sodium azide. nih.govresearchgate.net This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the desired N-phenylacetamide-incorporated 1,2,3-triazole. nih.govresearchgate.net The use of ultrasound irradiation in conjunction with an ionic liquid medium like [Et3NH][OAc] has been shown to be a facile and efficient method for this transformation. nih.govresearchgate.net

One-pot multicomponent reactions have also been developed for the synthesis of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives from 2-chloro-N-phenylacetamide, sodium azide, and an active methylene (B1212753) ketone. acgpubs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Azido-N-phenylacetamide | Terminal Alkyne | Cu(OAc)₂·H₂O, [Et₃NH][OAc], Ultrasound | N-Phenylacetamide-incorporated 1,2,3-triazole | nih.govresearchgate.net |

| 2-Chloro-N-phenylacetamide | Sodium Azide, Active Methylene Ketone | One-pot | 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide | acgpubs.org |

Chemical Transformations and Derivatization Approaches

The functional groups present in this compound, namely the amide, N-hydroxy, and phenyl groups, offer sites for further chemical modification and derivatization.

Derivatization is often employed to enhance the analytical detection of molecules. For instance, hydroxyl and amine groups can be derivatized to improve their chromatographic behavior and mass spectrometric ionization efficiency. researchgate.netddtjournal.com Common derivatizing reagents for hydroxyl groups include acylating agents like benzoyl chloride, which convert them into esters. ekb.eg For mass spectrometry analysis, a chargeable moiety can be introduced to enhance ionization. For example, hydroxylamine can react with ketones to form oximes, which contain a nitrogen atom that can be readily protonated. ddtjournal.com

The N-hydroxyamide functionality itself can undergo specific reactions. For example, the Lossen rearrangement can occur with hydroxamic acids, particularly upon activation of the hydroxyl group, leading to the formation of isocyanates. acgpubs.org

In the context of analysis, derivatization with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) can be used to increase the volatility of compounds for gas chromatography-mass spectrometry (GC-MS) analysis. indexcopernicus.com

Synthesis of Novel Derivatives with Modified Phenyl, Acetyl, or N-Hydroxyl Moieties

The generation of novel analogues of this compound involves targeted chemical changes to its primary components: the phenyl ring, the acetyl group, and the N-hydroxyl function. These modifications are pursued to explore structure-activity relationships and develop compounds with new properties.

Alkylation represents a common strategy for modifying the core amide structure. Various N-substituted phenylacetamides have been alkylated using different alkylating agents under both neutral and basic conditions. researchgate.net For instance, reactions employing methyl and ethyl iodide have been investigated, though these often result in low conversions when conducted without a catalyst. researchgate.net The use of stronger alkylating agents like triethyloxonium tetrafluoroborate can achieve higher conversions, particularly with prolonged reaction times. researchgate.net

Modification of the acetyl moiety can be achieved by introducing different functional groups. A notable example is the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide. This compound is formed through the reaction of a benzenesulfonylguanidine derivative with 2-chloro-N-phenylacetamide in dry 1,4-dioxane with potassium hydroxide, demonstrating a novel approach to creating sulfide derivatives from sulfonyl precursors. iucr.org Another strategy involves reacting 2-chloro-N-arylacetamides with sodium hydrogen selenide to produce diorganyl selenide compounds, effectively incorporating a selenium atom into the structure. ekb.eg

Derivatives with modified phenyl rings are also of significant interest. An efficient strategy involves condensing 2-(4-hydroxyphenyl)acetic acid with various aromatic amines, followed by reaction with 1-(2-chloroethyl) morpholine hydrochloride. This process yields bioactive 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, demonstrating a modification of the phenyl group with a morpholinoethoxy moiety. researchgate.net

Table 1: Examples of Synthetic Modifications to the N-Phenylacetamide Scaffold

| Modified Moiety | Synthetic Strategy | Example Derivative | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| N-Substituent | Alkylation | N-Methyl-2-phenylacetamide | Methyl iodide | researchgate.net |

| Acetyl Group | Sulfide Introduction | N-phenyl-2-(phenylsulfanyl)acetamide | 2-chloro-N-phenylacetamide, Potassium hydroxide | iucr.org |

| Acetyl Group | Selenide Formation | Bis(N-arylacetamido)methyl selenide | 2-chloro-N-arylacetamide, Sodium hydrogen selenide | ekb.eg |

| Phenyl Group | Etherification | 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide | 1-(2-chloroethyl) morpholine hydrochloride | researchgate.net |

Incorporation into Heterocyclic Systems

The N-phenylacetamide framework is a versatile precursor for the synthesis of various heterocyclic systems. These reactions typically involve the cyclization of suitably functionalized N-phenylacetamide derivatives to form rings containing nitrogen, sulfur, or other heteroatoms.

One prominent application is the synthesis of thiazole derivatives. A multi-step process can be employed, starting with p-phenylenediamine. The synthesis involves aniline protection, amide formation to create a 4-amino-N-phenylacetamide intermediate, conversion to an isothiocyanate, and subsequent reaction with ammonia to form a thiourea. Finally, condensation of this thiourea derivative with various α-bromophenylethanones yields N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov

The N-phenylacetamide scaffold is also used to construct benzimidazoles. In a biocatalytic approach, experiments with 2-phenylenediamine have resulted in a cyclized product, 2-methyl benzimidazole, with a high conversion rate of 99%. rsc.org Another route involves reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole in ethanol and triethylamine to produce 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov

Furthermore, N-phenylacetamide derivatives can be incorporated into indole-based systems. For example, reacting an appropriate 2-chloro-N-phenylacetamide with isatin (B1672199) (indole-2,3-dione) in the presence of potassium carbonate yields N-substituted-2-(2,3-dioxoindolin-1-yl)acetamide conjugates. nih.gov Cyclic organochalcogenide compounds have also been prepared by reacting N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium chalcogenates (sulfur, selenium, or tellurium), leading to the formation of heterocyclic structures containing these elements. ekb.eg

Table 2: Synthesis of Heterocyclic Systems from N-Phenylacetamide Derivatives

| Target Heterocycle | N-Phenylacetamide Precursor | Key Reagents/Process | Reference |

|---|---|---|---|

| Thiazole | 4-Isothiocyanato-N-phenylacetamide derived thiourea | Condensation with α-bromophenylethanone | nih.gov |

| Benzimidazole | 2-Phenylenediamine | Biocatalytic cyclization | rsc.org |

| Benzimidazole | 2-Chloro-N-substituted-acetamide | Reaction with 2-mercaptobenzimidazole | nih.gov |

| Indole (Isatin conjugate) | 2-Chloro-N-phenylacetamide | Reaction with isatin and potassium carbonate | nih.gov |

| Cyclic Chalcogenide | N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Reaction with sodium chalcogenate (Na2E; E=S, Se, Te) | ekb.eg |

Catalytic Systems and Reaction Optimization in N-Phenylacetamide Synthesis

Optimizing the synthesis of N-phenylacetamides is crucial for improving yield, reducing environmental impact, and enhancing economic viability. Research has focused on developing novel catalytic systems and refining reaction conditions.

A green chemistry approach involves using biocatalysts. Whole cells of Candida parapsilosis ATCC 7330 have been successfully used to prepare various substituted N-phenylacetamides. This method operates under mild reaction conditions and achieves excellent conversions (up to 93%) and good yields (up to 81%). rsc.org The reaction is mediated by an arylamine N-acetyltransferase (NAT) enzyme within the cells. rsc.org

Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. A system based on structured mesoporous silica (B1680970) (SBA) has been developed as an effective, reusable, and benign catalyst for direct amidation. researchgate.net This approach improves upon earlier methods that used amorphous silica but required high catalyst loading. researchgate.netresearchgate.net The use of these silica-based catalysts can be integrated into continuous flow processing systems. In such a setup, a solution of reactants is passed through a heated column containing the catalyst, allowing for consistent conversion over extended periods without catalyst inhibition. researchgate.net

Reaction optimization also involves careful selection of solvents and adjustment of reactant ratios. In certain patented methods for producing phenylacetamide compounds, aromatic hydrocarbons like toluene are preferred solvents. google.com The optimization of molar ratios is also critical. For instance, in a method starting from styrene and sulfur, an optimal molar ratio of styrene to sulfur was found to be 1:1.9 to 2.0 to maximize yield and product quality. google.com The reaction pressure and temperature are also key parameters, with one process reporting optimal conditions of 160°C and a pressure of 3.43 x 10^6 Pa to achieve a 99% yield. google.com

Table 3: Comparison of Catalytic Systems and Optimization Methods for N-Phenylacetamide Synthesis

| Method/System | Catalyst/Medium | Key Features | Reported Performance | Reference |

|---|---|---|---|---|

| Biocatalysis | Candida parapsilosis ATCC 7330 | Green route, mild conditions | Up to 93% conversion, 81% yield | rsc.org |

| Heterogeneous Catalysis | Mesoporous Structured Silica (SBA) | Reusable, suitable for continuous flow | Consistent conversion over time | researchgate.netresearchgate.net |

| Industrial Process | Base-catalyzed reaction | Optimized solvent and reactant choice | High yield and purity | google.com |

| Industrial Process | Sulfur/Ammonia System | Optimized molar ratios and conditions | 99% yield, 99% purity | google.com |

Advanced Analytical Techniques in Research of N Acetyl N Hydroxy 2 Phenylacetamide

Application in Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of N-Acetyl-N-hydroxy-2-phenylacetamide, ensuring the purity of synthesized batches and analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently used methods.

Purity assessment is critical to verify the success of a synthesis and to ensure that the compound is free from starting materials, by-products, and other impurities. Reversed-phase HPLC (RP-HPLC) is a primary tool for this purpose. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as other N-acetylated substances and hydroxamic acids, provide a strong basis for method development. thieme-connect.deijper.org A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a pH modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govyoutube.com Detection is commonly achieved using a UV detector, as the phenyl ring in the molecule allows for strong UV absorbance. nih.gov

For the analysis of this compound in mixtures, such as in reaction monitoring or in biological matrices, chromatographic methods are essential for its separation from other components. TLC provides a rapid and cost-effective method for qualitative analysis and for monitoring the progress of chemical reactions. nih.govnih.gov The separation on a TLC plate, typically silica (B1680970) gel, is based on the polarity of the compounds. The position of the spot corresponding to this compound, visualized under UV light, can be compared to that of a standard to confirm its presence. nih.govsemanticscholar.org

For more complex mixtures or for quantitative analysis, HPLC is the method of choice. The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve adequate separation from potential impurities or other components in a mixture. youtube.com In cases where chiral purity is a concern, specialized chiral HPLC columns and methods would be employed to separate enantiomers.

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenylacetamide and N-acetylated Compounds

| Parameter | Setting | Reference |

| Column | C18 (Reversed-Phase) | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Isocratic or Gradient) | nih.gov |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 210-254 nm | sielc.com |

| Injection Volume | 10-20 µL | nih.gov |

This table presents typical parameters based on methods for structurally similar compounds and serves as a starting point for the analysis of this compound.

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, Mass Spectrometry in Elucidating Metabolites)

Spectroscopic techniques are fundamental in elucidating the precise chemical structure of this compound and for identifying its metabolites in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of these investigations.

In the ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons of the phenyl ring, the methylene (B1212753) protons of the phenylacetyl group, and the methyl protons of the acetyl group. rsc.orgyoutube.com The chemical shifts and splitting patterns of these signals provide information about the electronic environment and connectivity of the protons. hw.ac.uk Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. rsc.orgrsc.org

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it becomes an invaluable tool for identifying metabolites in complex biological samples such as plasma or urine. nih.govnih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of its structure, with potential cleavages at the amide bonds and loss of the acetyl or phenylacetyl groups. libretexts.orgmiamioh.edu The study of fragmentation patterns of related N-substituted phenylacetamides provides insight into the expected fragmentation pathways.

In mechanistic studies aimed at elucidating metabolites, LC-MS/MS is the preferred technique. nih.govnih.gov After administration of the parent compound, biological samples are collected and analyzed. The mass spectrometer can be programmed to look for the parent compound and potential metabolites, which are often formed through processes like hydroxylation, glucuronidation, or sulfation. By comparing the retention times and mass spectra of the components in the biological sample to those of the parent compound and potential synthesized metabolite standards, the metabolic fate of this compound can be determined.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Based on Analogous Structures

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Reference for Analogs |

| Acetyl CH₃ | ~2.1 | ~24 | rsc.org |

| Phenylacetyl CH₂ | ~3.6 | ~44 | semanticscholar.org |

| Aromatic CH | ~7.2-7.4 | ~127-135 | semanticscholar.orgrsc.org |

| Carbonyl (Acetyl) | - | ~170 | rsc.org |

| Carbonyl (Phenylacetyl) | - | ~171 | semanticscholar.org |

Note: These are predicted values based on data from similar compounds and would need to be confirmed by experimental analysis of this compound.

Investigation of Biological Activities and Molecular Mechanisms

Enzyme Inhibition Studies of N-Acetyl-N-hydroxy-2-phenylacetamide and Related Analogues

The structural scaffold of this compound lends itself to interactions with several enzyme families. The presence of the hydroxamic acid (-N(OH)C(=O)-) and acetamide (B32628) moieties are key features in its inhibitory potential.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.govnih.gov The dysregulation of HDACs is linked to the development of various cancers, making them a significant therapeutic target. nih.gov N-hydroxy-phenylacetamide derivatives are recognized as potent inhibitors of HDACs. nih.gov The hydroxamic acid group is a key pharmacophore that chelates the zinc ion within the active site of these zinc-dependent enzymes, thereby blocking their catalytic function. mdpi.com

Research into N-hydroxy-3-phenyl-2-propenamides, which are structurally related to N-hydroxy phenylacetamides, has demonstrated potent inhibition of HDAC enzymes, with IC₅₀ values below 400 nM in partially purified enzyme assays. nih.gov Structural optimization of phenylglycine-containing hydroxamic acids has led to compounds with significant enzymatic inhibition activity, showing moderate preference for class I HDACs over HDAC6. nih.gov

Specifically, the selectivity for HDAC6, a class IIb isozyme, is a key area of investigation. Phenylhydroxamic acid itself shows a notable 17 to 68-fold selectivity for inhibiting HDAC6 over class I isozymes. nih.gov This selectivity can be enhanced by adding bulky capping groups to the phenylhydroxamic acid structure. nih.gov For instance, derivatives like N-hydroxy-4-(2-[(2-hydroxyethyl)(phenyl)amino]-2-oxoethyl)benzamide (HPOB) and N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide)] (HPB) exhibit 52-fold and 36-fold selectivity for HDAC6 over HDAC1, respectively. nih.gov This enhanced selectivity is attributed to interactions with a specific pocket in HDAC6 defined by the L1 loop, which is structurally different from the corresponding region in class I HDACs. nih.gov The development of selective HDAC6 inhibitors holds therapeutic promise, potentially minimizing the side effects associated with pan-HDAC inhibitors. nih.govresearchgate.net

| Compound | Target | Activity (IC₅₀) | Selectivity (over HDAC1) | Reference |

|---|---|---|---|---|

| N-hydroxy-3-phenyl-2-propenamide analogues | HDAC | < 400 nM | Not Specified | nih.gov |

| Phenylhydroxamic acid | HDAC6 | Not Specified | 17-68 fold | nih.gov |

| HPOB | HDAC6 | Not Specified | 52 fold | nih.gov |

| HPB | HDAC6 | Not Specified | 36 fold | nih.gov |

| Compound 44 (Quinazoline-based) | HDAC6 | 17 nM | 25 fold | nih.gov |

| Compound 46 (Phenylpyrazol-based) | HDAC6 | 20 nM | Not Specified | nih.gov |

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govunifi.it They are involved in numerous physiological processes, and certain isoforms, like hCA IX and hCA XII, are overexpressed in tumors, making them targets for anticancer therapies. nih.govresearchgate.netmdpi.com The primary mechanism of inhibition by many CA inhibitors involves the coordination of a zinc-binding group, typically a sulfonamide, to the Zn²⁺ ion in the enzyme's active site. nih.govmdpi.com

Studies on isatin (B1672199) N-phenylacetamide-based sulfonamides have revealed their potential as inhibitors of several human carbonic anhydrase (hCA) isoforms. nih.gov These compounds are designed using a "tail approach," where different molecular fragments are attached to a primary scaffold to modulate binding affinity and selectivity. nih.gov For example, the indole-2,3-dione derivative 2h demonstrated effective inhibition of hCA I and hCA II, with Kᵢ values of 45.10 nM and 5.87 nM, respectively. nih.gov It also showed significant inhibition of the tumor-associated hCA XII (Kᵢ = 7.91 nM), comparable to the standard inhibitor Acetazolamide. nih.gov The inhibitory potency is largely dependent on the electronic properties of the sulfonamide group and the nature of substituents on the phenylacetamide tail. nih.govnih.gov

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Indole-2,3-dione derivative 2h | 45.10 | 5.87 | Not Specified | 7.91 | nih.gov |

| Acetazolamide (AAZ) - Reference | Not Specified | Not Specified | Not Specified | 5.70 | nih.gov |

| Compound 4 (Sulfonamide) | Not Specified | 271 | 137 | Not Specified | mdpi.com |

| Compound 6 (Sulfonamide) | Not Specified | Not Specified | Not Specified | 91 | mdpi.com |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.com Their dysregulation is implicated in various pathologies, including cancer. The hydroxamic acid moiety present in N-hydroxy acetamide derivatives is a potent zinc-binding group, making these compounds effective MMP inhibitors. mdpi.comnih.gov The primary mechanism of inhibition involves the hydroxamic acid group chelating the catalytic Zn²⁺ ion in the active site of the MMP, rendering the enzyme inactive. mdpi.com

Quantitative structure-activity relationship (QSAR) studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives (HPSAAs) have modeled their inhibitory activity (IC₅₀) against several MMPs, including MMP-1, MMP-2, MMP-3, MMP-9, and MMP-13. nih.gov These models indicate that the molecular structure provides specific information regarding ligand specificity for the S'1, S1, and S'2 pockets of the MMPs. nih.gov For example, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was found to inhibit MMP-2, MMP-9, and MMP-14 with an IC₅₀ of 1–1.5 μM. nih.gov The development of these inhibitors is a significant area of research, though challenges such as poor oral bioavailability and potential metabolism of the hydroxamic acid group remain. mdpi.com

| Compound | MMP Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2, MMP-9, MMP-14 | 1 - 1.5 µM | nih.gov |

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. dergipark.org.tr AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. dergipark.org.trnih.gov Research has shown that N-phenylacetamide derivatives bearing heterocyclic rings, such as pyrazole (B372694) or 1,2,4-triazole, exhibit moderate and selective AChE inhibitory activity. dergipark.org.trresearchgate.netdergipark.org.tr

In a study of twelve such derivatives, all compounds displayed selective inhibition of AChE over butyrylcholinesterase (BuChE). dergipark.org.trdergipark.org.tr The most active compound, 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide, had an IC₅₀ value of 6.68 μM. dergipark.org.trresearchgate.netdergipark.org.tr Molecular modeling studies suggest that these inhibitors interact with the peripheral anionic site (PAS) of the AChE enzyme. dergipark.org.tr The structure-activity relationship indicates that substituents on the N-phenyl ring contribute to the inhibitory activity. dergipark.org.trnih.govnih.gov Phthalimide-based phenylacetamide analogues have also been designed and synthesized as potential AChE inhibitors, with some compounds showing inhibitory potency in the low micromolar range. nih.govnih.gov

| Compound | AChE Inhibition (IC₅₀, µM) | Reference |

|---|---|---|

| 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide | 6.68 | dergipark.org.trresearchgate.netdergipark.org.tr |

| 2-(1H-pyrazole-1-yl)-N-(4-methoxyphenyl)acetamide | 8.32 | dergipark.org.tr |

| 2-(1H-pyrazole-1-yl)-N-(3-methoxyphenyl)acetamide | 8.97 | dergipark.org.tr |

| Compound 4g (Phthalimide derivative) | 1.1 | nih.gov |

| Compound 4b (Phthalimide derivative with 4-Fluorophenyl) | 16.42 | nih.gov |

| Donepezil (Reference Drug) | 0.41 | nih.govnih.gov |

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins. archivepp.com There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. archivepp.comgalaxypub.co Acetamide derivatives have emerged as important scaffolds for designing selective COX-2 inhibitors. archivepp.comgalaxypub.coarchivepp.comresearchgate.net

Many of these derivatives are developed as prodrugs to improve pharmacokinetic properties. archivepp.comgalaxypub.co Various heterocyclic systems, such as pyrazole, triazole, and oxadiazole, have been incorporated into the acetamide framework to enhance COX-2 inhibitory activity and selectivity. archivepp.comgalaxypub.co For example, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, which contains an acylamino spacer, has shown potential anti-inflammatory efficacy. archivepp.com Molecular docking studies are often employed to understand the binding modes of these compounds within the COX-2 active site, guiding further structural modifications to improve potency and selectivity. researchgate.net

Anticancer and Antiproliferative Research on Related Phenylacetamide Scaffolds

Phenylacetamide derivatives have demonstrated significant potential as anticancer and antiproliferative agents. nih.govsemanticscholar.org Studies have evaluated their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC3), and pheochromocytoma (PC12). semanticscholar.orgtbzmed.ac.irresearchgate.net

Research has shown that phenylacetamide derivatives can inhibit cancer cell growth in a dose-dependent manner. tbzmed.ac.ir One study on eleven phenylacetamide derivatives found that a specific compound, the 3d derivative, was highly effective, showing an IC₅₀ value of 0.6 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.irresearchgate.net The same study reported that derivatives 3c and 3d had significant cytotoxic effects against MCF-7 cells with IC₅₀ values of 0.7 μM. tbzmed.ac.irresearchgate.net The mechanism of action often involves the induction of apoptosis. nih.govtbzmed.ac.ir For instance, the 3d derivative was found to trigger apoptosis by upregulating the expression of pro-apoptotic genes like Bax and FasL, as well as increasing caspase 3 activity. tbzmed.ac.irresearchgate.net These findings suggest that phenylacetamide scaffolds can stimulate both intrinsic and extrinsic apoptotic pathways, making them promising candidates for the development of new anticancer therapies. nih.govtbzmed.ac.irresearchgate.net

Another study focused on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which also acted as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. semanticscholar.org In this series, compounds with a nitro moiety (2a-2c) showed higher cytotoxicity than those with a methoxy (B1213986) moiety (2d-2f). semanticscholar.org

| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.irresearchgate.net |

| Derivative 3d | PC-12 | 0.6 ± 0.08 | tbzmed.ac.irresearchgate.net |

| Derivative 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.irresearchgate.net |

| Derivative 3d | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.irresearchgate.net |

| Compound 2b (nitro moiety) | PC3 | 52 | semanticscholar.org |

| Compound 2c (nitro moiety) | PC3 | 80 | semanticscholar.org |

| Compound 2c (nitro moiety) | MCF-7 | 100 | semanticscholar.org |

| Imatinib (Reference Drug) | PC3 | 40 | semanticscholar.org |

| Imatinib (Reference Drug) | MCF-7 | 98 | semanticscholar.org |

Apoptosis Induction Pathways (e.g., Caspase Activation)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. A critical step in this process is the activation of a cascade of enzymes known as caspases. Histone deacetylase (HDAC) inhibitors are known to induce apoptosis in cancer cells. As Bufexamac is a known inhibitor of HDAC6 and HDAC10, it could theoretically trigger apoptotic pathways. However, specific studies detailing the induction of apoptosis or the activation of caspases

Anti-inflammatory and Immunomodulatory Potentials

The exploration of this compound has identified it as a key intermediate in the synthesis of novel analgesic and anti-inflammatory drugs. Its core structure is considered a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Modulation of Inflammatory Pathways (e.g., Toll-like Receptors, IL-1β, TNF-α)

Currently, specific studies detailing the direct modulatory effects of this compound on key inflammatory pathways such as Toll-like Receptors (TLRs), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α) are not available in the reviewed scientific literature. Research has focused on its role as a precursor in the development of other anti-inflammatory compounds rather than its direct interaction with these specific molecular targets.

Anti-arthritic Properties in Preclinical Models

There is a lack of published preclinical studies investigating the anti-arthritic properties of this compound in animal models. The existing research points to its utility in the synthesis of potential therapeutic agents, but direct evidence of its efficacy in arthritis models has not been reported.

Antioxidant Activity and Oxidative Stress Mitigation Studies

The antioxidant potential of this compound has been a subject of scientific inquiry. It is investigated for its capacity to counteract oxidative stress, which is a contributing factor to various health conditions.

Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

While the broader class of phenylacetamide derivatives has been evaluated for antioxidant activity using standard assays, specific data for this compound is limited. For instance, studies on other N-phenylacetamide derivatives have shown radical scavenging activity in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. However, detailed results from DPPH or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays specifically for this compound, including metrics like IC₅₀ values, are not detailed in the available literature. Research indicates that the compound is explored for its antioxidant properties, which could be beneficial in mitigating oxidative stress.

Structure Activity Relationship Sar Investigations

Systematic Structural Modifications and Their Impact on Biological Potency

The biological potency of N-Acetyl-N-hydroxy-2-phenylacetamide analogs is highly sensitive to structural changes. The parent compound serves as a scaffold upon which modifications are made to probe the chemical space for enhanced activity, often measured by the half-maximal inhibitory concentration (IC50).

Modifications to the Linker Region: The linker, which in this compound is the acetamide (B32628) backbone, plays a crucial role in correctly positioning the zinc-binding group within the enzyme's active site. nih.govnih.gov Studies on related hydroxamic acids have shown that the length and rigidity of this linker are critical. For instance, in a series of pyrimidine-based hydroxamic acids, the length of the methylene (B1212753) group bridge connecting the hydroxamic acid to the pyrimidine (B1678525) ring significantly influenced inhibitory activity against different HDAC isoforms. beilstein-journals.org Generally, a linker of four to six carbon units is considered optimal for many HDAC inhibitors. turkjps.org

Modifications to the Phenyl "Cap" Group: The phenyl group of this compound acts as the cap, which interacts with the outer rim of the HDAC active site. nih.gov Its size, hydrophobicity, and electronic properties can be tuned to improve potency. Research on other phenylacetamide derivatives has shown that substituting the phenyl ring with various groups (e.g., chloro, bromo, methyl, methoxy) can significantly alter biological activity. nih.gov For example, introducing hydrophobic and electron-withdrawing groups on the phenyl ring has been shown in some series to decrease activity, while substituting the hydrogen of a linked indoline (B122111) nitrogen with an electron-withdrawing group increased activity. nih.gov

The following table summarizes representative findings from SAR studies on related hydroxamic acid inhibitors, illustrating the impact of structural modifications on potency.

| Compound Series | Modification | Impact on Biological Potency (IC50) | Reference |

| Suberoylanilide hydroxamic acid (SAHA) Analogs | Increasing substituent size on the C6 position of the linker. | Poorer activity observed as substituent size increased. | nih.gov |

| Pyrimidine-based hydroxamic acids | Varying the length of the methylene bridge (linker). | Significant changes in HDAC4 and HDAC8 inhibition; N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide was most potent. | beilstein-journals.orgbeilstein-journals.org |

| δ-lactam-based inhibitors | Modification of the "cap" group. | Resulted in novel inhibitors with enhanced class I selectivity. | nih.gov |

| Purine (B94841) hydroxamic acid derivatives | Substitution on the purine "cap" group. | Compound 5r (IC50 = 0.075 µmol L−1) showed better HDAC1/2 inhibitory activity than the approved drug SAHA. | rsc.org |

Identification of Key Pharmacophores for Target Interaction

A pharmacophore is the essential set of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For this compound and related compounds targeting zinc-dependent HDACs, a well-defined pharmacophore model has been established. researchgate.netresearchgate.netnih.gov

The key pharmacophoric features are:

Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) is the critical ZBG. beilstein-journals.org It acts as a bidentate ligand, chelating the essential Zn²⁺ ion in the catalytic center of the HDAC active site, thereby competitively inhibiting the enzyme. beilstein-journals.orgnih.gov The ability of the hydroxamic acid to coordinate with the zinc ion is a primary determinant of inhibitory potency. nih.gov

Linker: This is typically a hydrophobic chain (like the acetyl-phenyl backbone) that fits into the tubular, hydrophobic tunnel of the HDAC active site. nih.gov Its length and conformation are crucial for spanning the distance between the cap and the ZBG.

Cap Group: The phenyl ring serves as the cap, which interacts with amino acid residues at the entrance of the active site tunnel. nih.gov These interactions, often hydrophobic or pi-stacking, provide additional binding affinity and are a key determinant of inhibitor selectivity among different HDAC isoforms. nih.gov

A general pharmacophore model for these inhibitors includes features like hydrogen bond donors and acceptors, aromatic ring centers, and hydrophobic centers, with a defined spatial arrangement between them. nih.gov

SAR Studies for Selectivity and Efficacy Optimization

While achieving high potency is a primary goal, optimizing selectivity for specific HDAC isoforms is a major challenge in modern drug design. mdpi.com Most first-generation HDAC inhibitors, like Vorinostat (SAHA), are pan-inhibitors, meaning they inhibit multiple HDAC isoforms. beilstein-journals.orgturkjps.org This lack of selectivity can contribute to undesirable side effects. mdpi.com

SAR studies are crucial for developing isoform-selective inhibitors. The main strategy involves modifying the cap group , as this region interacts with the more variable outer portion of the enzyme active site. nih.govnih.gov

Targeting Class I vs. Class II HDACs: Systematic modifications can lead to inhibitors with preference for certain HDAC classes. For instance, studies have focused on designing compounds that selectively inhibit HDAC1 and HDAC2, or are specific for HDAC3. nih.govmdpi.com Efficiently targeting HDAC3 has been suggested as a key factor for achieving a cytotoxic response in certain cancers. nih.gov

Achieving Isoform Selectivity: Subtle changes to the cap group's structure can exploit the small differences between the active sites of various HDAC isoforms. For example, introducing bulky and aromatic moieties has been suggested to increase selectivity for HDAC6. researchgate.net In one study, a methyl-substituted analog showed modest preference for HDAC1 and HDAC3 over HDAC6, while a bulkier t-butyl analog displayed preference for HDAC1 and HDAC6 over HDAC3. nih.gov Similarly, designing inhibitors based on specific scaffolds, such as pyrazole (B372694), has been explored to achieve selectivity. nih.gov

The development of isoform-selective inhibitors is an active area of research, with the goal of creating more targeted and effective therapies with improved safety profiles. nih.govnih.govbiorxiv.org

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. For N-Acetyl-N-hydroxy-2-phenylacetamide and its analogues, a primary target of investigation is the histone deacetylase (HDAC) family of enzymes. nih.govmdpi.com The hydroxamic acid moiety (-N-hydroxy-C=O) is a well-known zinc-binding group, which is crucial for inhibiting zinc-dependent enzymes like HDACs. nih.gov

Docking simulations of hydroxamic acid-containing compounds into the active site of HDACs consistently show a characteristic binding mode. The hydroxamate group chelates the catalytic Zn²⁺ ion within the enzyme's active site. nih.gov The phenyl ring of a ligand like this compound can engage in hydrophobic interactions with nonpolar residues lining the active site channel. researchgate.net For instance, studies on similar inhibitors reveal interactions with key residues such as histidine and aspartate, which, along with the zinc ion, are critical for catalysis. nih.gov The carbonyl oxygen and N-hydroxy group of the ligand typically form hydrogen bonds with amino acid residues in the binding pocket, further stabilizing the complex. researchgate.net

The binding affinity is often quantified by a docking score, which estimates the free energy of binding (ΔG). A more negative score generally indicates a stronger, more favorable interaction. In a virtual screening study targeting HDAC6, a compound from the ZINC database (ZINC000002845205) with a hydroxamate feature showed a good docking score and favorable binding energy, highlighting the importance of hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking studies of N-hydroxy phenyl acrylamides against an HDAC protein (PDB ID: 1C3S) demonstrated that these compounds embed within a hydrophobic pocket, with MolDock scores indicating strong binding potential. researchgate.net

Table 1: Representative Molecular Docking Data for Hydroxamate-Based Inhibitors in HDACs

| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Vorinostat | HDAC1 | -8.46 | Interacts with catalytic Zn²⁺ ion | mdpi.com |

| Vorinostat | HDAC2 | Similar binding energy to HDAC1 | Hydroxyl group interacts with Zn²⁺ cofactor | mdpi.comnih.gov |

| N-hydroxy phenyl acrylamide (B121943) derivatives | HDAC (PDB: 1C3S) | -189.476 (MolDock Score) | Forms multiple hydrogen bonds | researchgate.net |

Note: The table presents data for analogous compounds to illustrate the typical interactions and scoring for this class of molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models help in understanding which molecular properties (descriptors) are important for activity and in predicting the potency of new, unsynthesized molecules. mdpi.com

For classes of compounds related to this compound, such as α-substituted acetamido-N-benzylacetamide derivatives and N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives, QSAR studies have been successfully applied. researchgate.netnih.gov These studies typically use a range of descriptors, including:

Topological descriptors: Such as the Wiener index, which relates to molecular branching. researchgate.net

Electronic descriptors: Like partial charges on specific atoms (e.g., the carbonyl carbon), which are crucial for electrostatic interactions. researchgate.net

Hydrophobicity descriptors: Commonly ClogP (the calculated logarithm of the octanol/water partition coefficient), which influences how a molecule distributes between aqueous and lipid environments. researchgate.net

Steric descriptors: Related to the size and shape of the molecule.

A QSAR study on α-substituted acetamido-N-benzylacetamide derivatives identified seven key descriptors that could predict anticonvulsant activity with a high degree of accuracy (R²adj = 0.77). researchgate.net Another study on matrix metalloproteinase (MMP) inhibitors successfully modeled the inhibitory activity (IC50) of N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives using 2D autocorrelation descriptors, achieving high predictive quality (Q² > 0.7). nih.gov These models demonstrate that specific structural features can be quantitatively linked to biological outcomes. nih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Acetamide (B32628) Analogues

| Descriptor Type | Example Descriptor | Influence on Activity | Reference |

|---|---|---|---|

| Topological | Wiener index (Wmean) | Negative correlation with anticonvulsant activity | researchgate.net |

| Electronic | Partial charge at C-terminal carbonyl carbon (qCC) | Negative correlation with anticonvulsant activity | researchgate.net |

| Physicochemical | Squared ClogP (ClogP²) | Positive correlation with anticonvulsant activity | researchgate.net |

| 2D Autocorrelation | Various | Used to model inhibitory activity against different MMPs | nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

In silico ADMET prediction is a crucial component of modern drug discovery, used to forecast the pharmacokinetic and toxicity properties of a compound before it is synthesized. nih.gov For molecules like this compound, computational models can estimate a variety of parameters.

Absorption: Predictions often include human intestinal absorption (HIA) and Caco-2 cell permeability. High intestinal absorption is critical for oral bioavailability. nih.govnih.gov For example, an in silico study of an acetamide-based Heme Oxygenase-1 inhibitor predicted high gastrointestinal absorption (>94%). nih.gov

Distribution: Parameters such as plasma protein binding and blood-brain barrier (BBB) penetration are evaluated. The BOILED-Egg model is a common tool that visually predicts both intestinal absorption and BBB permeation. nih.gov

Metabolism: Predictions focus on interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are primary sites of drug metabolism. A compound predicted not to be a substrate or inhibitor of major CYP isoforms is often desirable to avoid drug-drug interactions. nih.gov

Excretion: Water solubility (logS) is a key predictor, influencing how a compound is cleared from the body. nih.gov

Toxicity: Computational models can flag potential toxicities, such as carcinogenicity or hepatotoxicity. N-hydroxy-N-arylacetamides have been noted in toxicological studies, making in silico toxicity prediction particularly relevant for this class. nih.gov

Table 3: Predicted ADMET Properties for an Analogue Acetamide-Based Compound (7l)

| ADMET Parameter | Predicted Value/Outcome | Implication | Reference |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely good oral absorption | nih.gov |

| BBB Permeation | Yes (BOILED-Egg Model) | Can potentially cross the blood-brain barrier | nih.gov |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp | nih.gov |

| CYP2D6/CYP2C9 Substrate | No | Lower potential for metabolism-based drug interactions | nih.gov |

| Water Solubility (logS) | Soluble | Favorable for absorption and excretion | nih.gov |

Note: This table is based on data for a representative acetamide analogue to illustrate the types of predictions made.

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.com MD simulations apply the principles of classical mechanics to model the movements of atoms and molecules, providing insights into the stability of binding poses, the role of solvent molecules, and conformational changes in both the ligand and the protein. mdpi.comnih.gov

For a ligand like this compound bound to a target such as HDAC, an MD simulation could:

Validate Docking Poses: Assess the stability of the binding orientation predicted by docking. If the ligand remains in the binding pocket in a stable conformation throughout the simulation, it increases confidence in the predicted binding mode. mdpi.com

Analyze Hydrogen Bond Dynamics: MD can track the formation and breaking of hydrogen bonds over time, calculating their "occupancy" (the percentage of the simulation time a specific bond exists). High-occupancy hydrogen bonds are considered critical for stable binding. mdpi.com

Characterize Water's Role: Simulations can clarify the role of water molecules in the active site, which can mediate interactions between the ligand and protein. nih.gov

Reveal Conformational Changes: MD can show how the protein structure might adapt to the presence of the ligand (induced fit) or how the ligand itself might flex and change conformation within the binding site. nih.gov

Studies of various protein-ligand complexes have shown that MD simulations are essential for understanding the energetic and structural features that govern interactions, providing a more realistic representation than static models alone. mdpi.com

Metabolism and Pharmacokinetics Research

In Vitro and In Vivo Metabolic Fate Studies of N-Acetyl-N-hydroxy-2-phenylacetamide and Related Hydroxamic Acids

While specific studies on the metabolic fate of this compound are limited, research on structurally similar arylhydroxamic acids, such as N-hydroxyphenacetin, provides significant insights into its probable metabolic pathways.

In vivo studies on N-hydroxyphenacetin in rats have demonstrated its rapid appearance in the blood, followed by a relatively short half-life. Following intraperitoneal administration, N-hydroxyphenacetin is metabolized into several compounds. The major metabolites found in the blood are phenacetin (B1679774) and 4-acetamidophenol. nih.gov Urinary excretion analysis revealed that a portion of the dose is excreted unchanged, partly as a conjugate, with significant amounts of 4-acetamidophenol and smaller quantities of phenacetin and other hydroxylated derivatives also being present. nih.gov

In vitro investigations using microsomal and cytosolic preparations from rat and rabbit livers have shown that N-hydroxyphenacetin is converted to phenacetin, 2- and 3-hydroxyphenacetin, and 4-acetamidophenol. nih.gov However, the formation of some of these products did not appear to be sustained over time, suggesting that not all transformation pathways are enzymatic. nih.gov Furthermore, incubation of N-hydroxyphenacetin with rat erythrocytes led to the formation of ferrihemoglobin, indicating an oxidative process. nih.gov This oxidation is thought to proceed through an intermediate, which then spontaneously yields phenacetin and a nitroso derivative. nih.gov

These findings suggest that this compound likely undergoes analogous metabolic transformations, including N-reduction and deacylation, in biological systems.

Identification of Metabolites and Metabolic Pathways (e.g., N-reductive metabolism)

The metabolism of arylhydroxamic acids is characterized by several key pathways, with N-reductive metabolism being a significant route of biotransformation. This pathway involves the reduction of the N-hydroxy group back to the corresponding amide.

For instance, the hydroxamic acids N-hydroxyphenacetin and N-hydroxy-2-acetylaminofluorene are reduced to their respective amides, phenacetin and 2-acetylaminofluorene. This reductive process has been observed in rabbit blood and is dependent on the presence of cofactors such as NAD(P)H and FAD. The reducing activity is localized within erythrocytes, not in the plasma. nih.gov

Another critical metabolic pathway for arylhydroxamic acids is deacylation. Studies on N-hydroxy-2-acetylaminofluorene and N-hydroxyphenacetin using guinea pig liver microsomes have identified deacylation as a proposed mechanism of activation. This pathway leads to the formation of corresponding nitroso derivatives. nih.gov High-performance liquid chromatography (h.p.l.c.) analysis has confirmed that for certain enzymatic fractions, the major ether-extractable metabolites are these nitroso derivatives. nih.gov

Based on these studies of related compounds, the primary metabolites of this compound are likely to be 2-phenylacetamide (B93265) (from N-reduction) and potentially nitroso-phenylacetamide (from deacylation).

Table 1: Potential Metabolites of this compound Based on Analogous Compounds

| Precursor Compound | Potential Metabolite | Metabolic Pathway |

| This compound | 2-Phenylacetamide | N-Reductive Metabolism |

| This compound | Nitroso-phenylacetamide | Deacylation |

Enzymatic Biotransformations Involved in Compound Metabolism

The biotransformation of arylhydroxamic acids is mediated by a variety of enzymes located in different cellular compartments.

Studies have shown that microsomal and cytosolic preparations from the liver are capable of metabolizing these compounds. nih.gov Specifically, deacylation activity has been attributed to microsomal enzymes. nih.gov Research on N-hydroxy-2-acetylaminofluorene and N-hydroxyphenacetin using solubilized preparations from guinea pig liver microsomes identified a deacylase enzyme as being responsible for the formation of nitroso derivatives. nih.gov The activity of this esterase can be inhibited by compounds like paraoxon. nih.gov

The N-reductive metabolism observed in erythrocytes appears to be a non-enzymatic process catalyzed by the haem group of hemoglobin, although it is dependent on enzymatically reduced FAD. The reduction process is thought to occur in two steps: first, the enzymatic reduction of FAD by NADH or NADPH, followed by the non-enzymatic reduction of the hydroxamic acid by the reduced FAD, a reaction catalyzed by hemoglobin. nih.gov This system is sensitive to inhibition by carbon monoxide and oxygen. nih.gov Hemoproteins such as hemoglobin and catalase, as well as hematin, have been shown to exhibit this reductase activity in the presence of the necessary cofactors. nih.gov

Table 2: Enzymes and Cofactors in the Metabolism of Related Hydroxamic Acids

| Metabolic Pathway | Enzyme/System | Cellular Location | Cofactors |

| Deacylation | Deacylase (Esterase) | Liver Microsomes | - |

| N-Reductive Metabolism | Hemoglobin/Hematin | Erythrocytes | NAD(P)H, FAD |

Preclinical Research and in Vivo Pharmacological Evaluation

Animal Models for Therapeutic Efficacy Assessment (e.g., Arthritis, Cancer)

A thorough search of scientific literature did not yield any studies detailing the assessment of N-Acetyl-N-hydroxy-2-phenylacetamide in animal models of arthritis or cancer. While derivatives of phenylacetamide have been investigated for their potential anticancer properties, specific data for this compound are absent. nih.gov Research on related acetamide (B32628) structures as Heme Oxygenase-1 (HO-1) inhibitors for potential antiproliferative activity did not specifically test this compound in vivo. nih.gov

Due to the lack of available data, no research findings or data tables on the therapeutic efficacy of this compound can be presented.

Implications for Rational Drug Design and Development

N-Acetyl-N-hydroxy-2-phenylacetamide as a Lead Compound or Scaffold in Medicinal Chemistry

The N-phenylacetamide scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has been demonstrated by its presence in a wide array of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The incorporation of a hydroxamic acid group further enhances the potential of this compound as a lead compound. Hydroxamic acids are potent metal chelators, a property that is crucial for the inhibition of various metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in numerous diseases, including cancer. nih.gov

The drug design process often involves utilizing a known scaffold and modifying its peripheral chemical groups to enhance potency, selectivity, and pharmacokinetic properties. For instance, in the development of novel carbonic anhydrase inhibitors, a phenylacetamide moiety was incorporated into an isatin-based sulfonamide scaffold to explore interactions with the enzyme's active site. nih.gov This highlights how the phenylacetamide core can be systematically modified. Structure-activity relationship (SAR) studies on related N-phenylacetamide derivatives have shown that substitutions on the phenyl ring can significantly influence biological activity. researchgate.net For example, the introduction of different substituents on the phenyl ring of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates was evaluated to probe the structural requirements for potent carbonic anhydrase inhibition. nih.gov

Strategies for Enhancing Bioavailability and Therapeutic Index

A significant challenge in drug development is achieving adequate bioavailability, which is the fraction of an administered drug that reaches the systemic circulation. Poor aqueous solubility and unfavorable membrane permeability are common hurdles. The therapeutic index, a measure of a drug's safety, is the ratio of the toxic dose to the therapeutic dose. Enhancing both bioavailability and the therapeutic index is a critical goal in medicinal chemistry.

For compounds like this compound, which contains both lipophilic (phenyl group) and hydrophilic (hydroxamic acid) moieties, its physicochemical properties can be finely tuned. General strategies to enhance the bioavailability of poorly soluble drugs are applicable here and include:

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate and, consequently, absorption. nih.gov

Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution. researchgate.net

Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of a drug. researchgate.net

Lipid-Based Formulations: Formulating the drug in lipid-based systems such as emulsions, microemulsions, or solid lipid nanoparticles can improve the absorption of lipophilic compounds. nih.gov

The metabolic stability of a compound is another critical factor influencing its bioavailability and therapeutic window. The N-acetyl and N-hydroxy functionalities can be susceptible to metabolic enzymes. Studies on related N-acyl amino acids have shown that modifications to the amide headgroup can significantly improve metabolic stability by making them more resistant to enzymatic hydrolysis. nomuraresearchgroup.com For instance, creating tertiary amides from secondary amides has been shown to enhance metabolic stability. nomuraresearchgroup.com Similarly, the metabolic stability of N-hydroxymethyl compounds has been shown to be influenced by substitution on the nitrogen atom. nih.gov These findings suggest that strategic modifications to the N-acetyl-N-hydroxyamide core of the title compound could lead to improved metabolic profiles.

The therapeutic index can be improved by increasing the drug's efficacy at the target site or by reducing its off-target toxicity. For hydroxamic acid-based inhibitors, a common challenge is off-target effects due to their strong metal-chelating properties. One approach to address this is to design more selective inhibitors by modifying the scaffold to achieve more specific interactions with the target enzyme, thereby reducing the concentration needed for efficacy and minimizing side effects.

Prodrug Design and Delivery Systems for Related Compounds

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. This approach is often employed to overcome issues such as poor solubility, instability, rapid metabolism, or to achieve targeted drug delivery. acs.orglookchem.com For hydroxamic acid-containing drugs, which can have limitations like poor cell permeability and metabolic lability, prodrug strategies are particularly relevant. nih.gov

Several prodrug strategies have been developed for hydroxamic acids, which could be conceptually applied to this compound:

O-Acylation and O-Carbamation: Masking the hydroxyl group of the hydroxamic acid as an ester or a carbamate (B1207046) can increase lipophilicity and cell permeability. These promoieties can then be cleaved by intracellular esterases or other enzymes to release the active hydroxamic acid. acs.orgnih.gov For example, O-carbamates of hydroxamic acids have been synthesized as prodrugs to improve cellular uptake. nih.gov

pH-Sensitive Prodrugs: This strategy involves attaching a promoiety that is cleaved under specific pH conditions, such as the acidic environment of tumors or endosomes. Dioxazole-based prodrugs of hydroxamic acids have been designed to release the active drug in response to acidic pH. researchgate.net

Enzyme-Activated Prodrugs: This approach utilizes enzymes that are overexpressed in target tissues to activate the prodrug. For instance, prodrugs activated by reactive oxygen species (ROS) or specific enzymes found in cancer cells have been developed. nih.gov An example is the use of an aryl boronic acid promoiety that is cleaved by elevated levels of hydrogen peroxide or peroxynitrite in cancer cells to release the active hydroxamic acid inhibitor. lookchem.comnih.gov

In addition to prodrugs, advanced drug delivery systems can be used to improve the therapeutic profile of compounds like this compound. These systems can protect the drug from degradation, control its release, and target it to specific tissues. Examples include:

Nanoparticles: Encapsulating the drug in nanoparticles can improve its solubility, stability, and bioavailability. nih.gov

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, aiding in their delivery. mdpi.com

Polymer-Drug Conjugates: Attaching the drug to a polymer can improve its pharmacokinetic properties and enable targeted delivery. mdpi.com

By employing these rational drug design strategies, the therapeutic potential of compounds based on the this compound scaffold can be systematically explored and optimized.

Future Directions and Research Opportunities

Exploration of Novel Biological Targets and Therapeutic Applications

N-Acetyl-N-hydroxy-2-phenylacetamide serves as a key building block in the synthesis of molecules with potential analgesic and anti-inflammatory properties. The exploration of its derivatives for novel biological targets is a promising avenue for future research. While the parent compound's direct biological activity might be limited, its scaffold is a fertile ground for medicinal chemists to create new therapeutic agents.

Derivatives of the broader 2-phenylacetamide (B93265) class have demonstrated a range of biological activities, suggesting that modifications to the this compound structure could yield compounds with novel mechanisms of action. Research could focus on screening libraries of its derivatives against a wide array of biological targets to identify new therapeutic applications beyond its traditional use in developing pain-relieving and anti-inflammatory drugs.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Research Focus |

| Oncology | Development of derivatives with cytotoxic activity against various cancer cell lines. |

| Infectious Diseases | Synthesis of analogs with antimicrobial or antiparasitic properties. |

| Neurological Disorders | Exploration of derivatives for activity against targets implicated in neurodegenerative diseases. |

Advanced Synthetic Methodologies for Diversifying Chemical Space

The future of this compound in drug discovery is intrinsically linked to the development of advanced synthetic methodologies. These methods are crucial for creating a diverse range of derivatives, which can then be screened for biological activity. The presence of a reactive hydroxy group and an acetylated nitrogen atom offers multiple points for chemical modification.

Future synthetic efforts will likely focus on creating extensive libraries of this compound analogs. This can be achieved through various modern synthetic techniques, including combinatorial chemistry and high-throughput synthesis. The goal is to systematically modify different parts of the molecule—the phenyl ring, the acetyl group, and the hydroxamic acid moiety—to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against new biological targets.

Key synthetic strategies could include:

Parallel Synthesis: To rapidly generate a large number of distinct but structurally related compounds.

Diversity-Oriented Synthesis: To create structurally complex and diverse molecules from a common starting material.

Catalytic Methods: Employing novel catalysts to achieve transformations that are not possible with traditional methods, allowing for more precise control over the molecular architecture.

Integration of Multi-Omics Data in Mechanistic Understanding

A significant future direction in understanding the therapeutic potential of this compound-based compounds lies in the integration of multi-omics data. While currently there is a lack of specific multi-omics studies on this compound, this approach holds the key to elucidating the complex biological mechanisms of its derivatives. By combining genomics, proteomics, and metabolomics data, researchers can gain a comprehensive view of how these compounds affect biological systems at multiple levels.

For instance, if a derivative shows promise as an anti-cancer agent, multi-omics studies could help to:

Identify the specific cellular pathways that are perturbed by the compound.

Discover novel biomarkers that can predict patient response to the drug.

Understand the mechanisms of potential drug resistance.

This data-rich approach will be instrumental in moving from a general understanding of the biological effects of the 2-phenylacetamide class to a precise, mechanistic understanding of individual therapeutic candidates derived from this compound.

Translational Research Prospects for this compound-Based Therapeutics

The ultimate goal of research into this compound is the translation of laboratory findings into clinical applications. The historical use of this compound as an intermediate in the synthesis of established drugs provides a strong foundation for the preclinical development of its novel derivatives.